molecular formula C10H18F2N2O2 B2853649 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1975118-59-2

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid

Cat. No.: B2853649
CAS No.: 1975118-59-2
M. Wt: 236.263
InChI Key: MNBNBAORVSBKPU-UHFFFAOYSA-N
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Description

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.263 g/mol This compound features a piperazine ring substituted with a difluoroethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine derivatives with difluoroethyl compounds under controlled conditions. The process may include steps such as:

    Formation of the Piperazine Intermediate: This involves the reaction of piperazine with a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base like potassium carbonate.

    Introduction of the Butanoic Acid Moiety: The intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring can interact with neurotransmitter systems, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    3-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: Features an acetic acid moiety.

Uniqueness

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is unique due to its specific combination of a difluoroethyl group and a butanoic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(6-10(15)16)14-4-2-13(3-5-14)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBNBAORVSBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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